1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The resulting coumarin derivative is then subjected to further functionalization to introduce the piperidine and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA gyrase, an enzyme involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives, such as:
7-hydroxycoumarin: Known for its anticoagulant properties.
4-methylumbelliferone: Used in the study of hyaluronic acid synthesis.
Uniqueness
1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a coumarin core with piperidine and carboxylic acid groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H23NO7 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H23NO7/c1-11-13-8-16(26-2)17(27-3)10-15(13)28-20(25)14(11)9-18(22)21-6-4-12(5-7-21)19(23)24/h8,10,12H,4-7,9H2,1-3H3,(H,23,24) |
InChI Key |
HICSBBADARKKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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